N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide
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Overview
Description
N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is an organic compound that belongs to the class of nicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under controlled conditions.
Introduction of the methylthio group: The intermediate is then reacted with a methylthiolating agent to introduce the methylthio group.
Coupling with nicotinamide: The final step involves coupling the intermediate with nicotinamide in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the nicotinamide moiety.
N-(thiophen-2-ylmethyl)nicotinamide: Contains thiophene and nicotinamide but lacks the furan and methylthio groups.
Uniqueness
N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is unique due to the combination of furan, thiophene, and nicotinamide moieties, which confer distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-23-17-16(5-2-8-19-17)18(21)20(12-14-7-10-22-13-14)9-6-15-4-3-11-24-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVBQZWUHAVZAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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